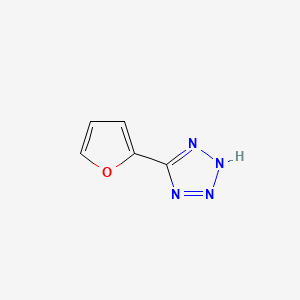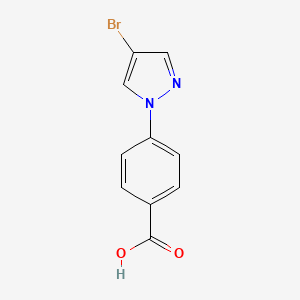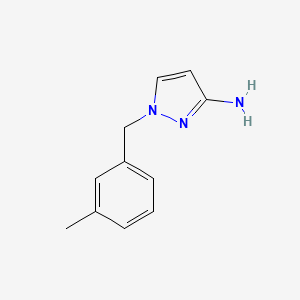![molecular formula C5H9N3OS B1270745 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 33083-43-1](/img/structure/B1270745.png)
5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Properties : A study explored the corrosion inhibition ability of 1,3,4-oxadiazole derivatives, including compounds related to 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol, on mild steel in sulfuric acid. The research found that these compounds effectively inhibited corrosion, likely due to the formation of a protective layer on the steel surface (Ammal, Prajila & Joseph, 2018).
Antimicrobial Activity : Several studies have synthesized derivatives of this compound and tested them for antimicrobial properties. These compounds have shown significant activity against various bacteria and fungi, suggesting their potential use in treating infections (Aziz‐ur‐Rehman et al., 2013).
Pharmacological Potential : Research has been conducted on compounds bearing the 1,3,4-oxadiazole moiety for their antibiotic effects against both Gram-positive and Gram-negative bacteria, as well as their lipoxygenase activity. These studies highlight the potential pharmaceutical applications of these compounds (Rasool et al., 2016).
Antioxidant Properties : A particular study on 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a compound structurally similar to this compound, demonstrated significant antioxidant activity. This suggests potential applications in conditions associated with oxidative stress (Shehzadi et al., 2018).
Synthesis and Structural Characterization : Various derivatives of this compound have been synthesized and structurally characterized, providing insights into their potential applications in various fields including biochemistry and pharmacology (Abbasi et al., 2013).
Eigenschaften
IUPAC Name |
5-[(dimethylamino)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-8(2)3-4-6-7-5(10)9-4/h3H2,1-2H3,(H,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBTXSMHGRULPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NNC(=S)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368860 |
Source


|
| Record name | 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33083-43-1 |
Source


|
| Record name | 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

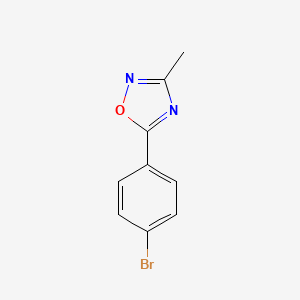

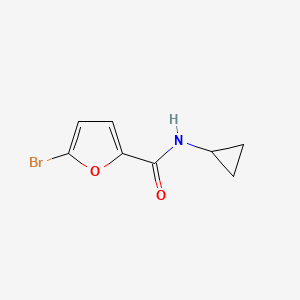
![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)
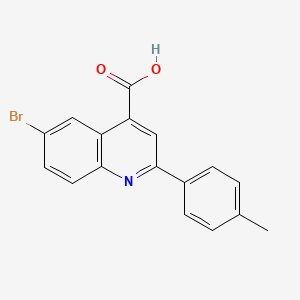
![N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B1270672.png)
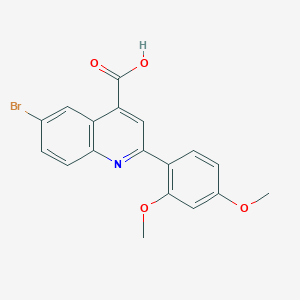
![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)

